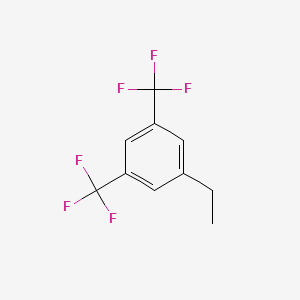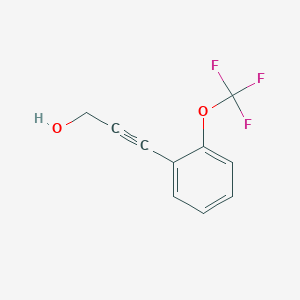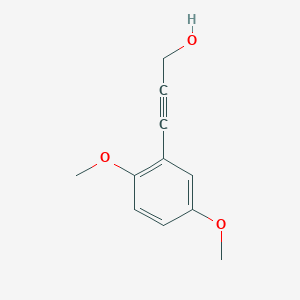
3-(4-Ethoxy-phenyl)-prop-2-yn-1-ol, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Ethoxy-phenyl)-prop-2-yn-1-ol, 97% (hereafter referred to as 3-E-P-P-O-97%) is a compound belonging to the class of organic compounds known as phenylpropanoids. It is a colorless, crystalline solid with a melting point of about 45°C and a boiling point of about 200°C. It is soluble in most organic solvents, including ethanol, methanol, and acetone. 3-E-P-P-O-97% has been used in a number of scientific research applications, including as a substrate in the synthesis of other compounds, as a reagent in biochemical and physiological studies, and as a probe in the study of enzyme-catalyzed reactions.
Applications De Recherche Scientifique
3-E-P-P-O-97% has been used in a number of scientific research applications. It has been used as a substrate in the synthesis of other compounds, such as 4-methoxy-phenyl-prop-2-yn-1-ol and 4-ethoxy-phenyl-prop-2-yn-1-ol. It has also been used as a reagent in biochemical and physiological studies, such as the study of enzyme-catalyzed reactions. Additionally, it has been used as a fluorescent probe to study the binding of small molecules to proteins.
Mécanisme D'action
3-E-P-P-O-97% acts as an inhibitor of the enzyme tyrosinase, which is responsible for the catalysis of the conversion of tyrosine to dopa. It binds to the active site of the enzyme, blocking its activity.
Biochemical and Physiological Effects
3-E-P-P-O-97% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of tyrosinase, which is responsible for the conversion of tyrosine to dopa. It has also been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Additionally, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
3-E-P-P-O-97% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in most organic solvents. Additionally, it is relatively non-toxic and has a wide range of applications in scientific research. However, it is relatively expensive to purchase and there are limited sources of supply.
Orientations Futures
There are a number of potential future directions for the use of 3-E-P-P-O-97%. It could be used to study the effects of tyrosinase inhibitors on the production of melanin in skin cells, as well as its potential use as a therapeutic agent for the treatment of skin disorders. Additionally, it could be used to study the effects of cyclooxygenase-2 inhibitors on the production of prostaglandins and other inflammation-related molecules. It could also be used to investigate the anti-inflammatory, anti-oxidant, and anti-cancer properties of the compound. Finally, it could be used to develop novel therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3-E-P-P-O-97% is relatively simple and can be achieved through a two-step process. In the first step, 4-ethoxy-phenyl prop-2-yn-1-ol is synthesized from the reaction of ethyl acetoacetate and 4-ethoxy-phenol in the presence of sodium hydroxide. In the second step, the 4-ethoxy-phenyl prop-2-yn-1-ol is then converted to 3-E-P-P-O-97% by the reaction with aqueous sulfuric acid.
Propriétés
IUPAC Name |
3-(4-ethoxyphenyl)prop-2-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-13-11-7-5-10(6-8-11)4-3-9-12/h5-8,12H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHDWRWRUYWRCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C#CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxyphenyl)prop-2-yn-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



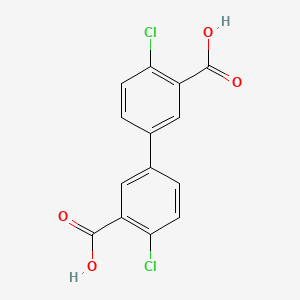


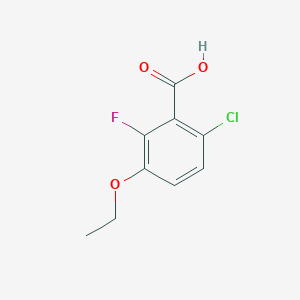
![8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6320345.png)
